molecular formula C26H25NO4 B13638383 Fmoc-D-3,4-Dimethylphe

Fmoc-D-3,4-Dimethylphe

Cat. No.: B13638383
M. Wt: 415.5 g/mol
InChI Key: QMHIEEWTOGXGNA-UHFFFAOYSA-N
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Description

Fmoc-D-3,4-Dimethylphe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3,4-Dimethylphe typically involves the protection of the amine group of D-3,4-dimethylphenylalanine with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents to accommodate large-scale production .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-3,4-Dimethylphe can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Removal of the Fmoc group to yield the free amine.

    Substitution: Introduction of new substituents on the phenyl ring.

Scientific Research Applications

Chemistry: Fmoc-D-3,4-Dimethylphe is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group protects the amine group during synthesis, allowing for selective reactions .

Biology and Medicine: In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides and proteins to investigate their roles in various biological processes .

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-D-3,4-Dimethylphe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. When the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-3,4-Dimethylphe is unique due to the presence of two methyl groups on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The methyl groups can provide steric hindrance and electronic effects that can be leveraged in designing peptides with specific properties .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

QMHIEEWTOGXGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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